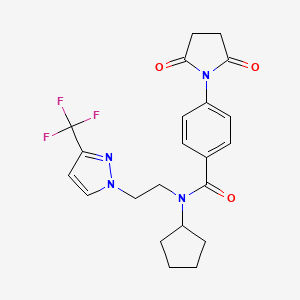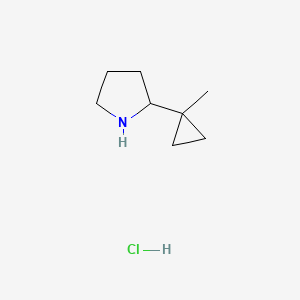![molecular formula C10H10N2O2 B2461420 5-[(4-Méthyl-1H-pyrazol-1-YL)méthyl]-2-furfuraldéhyde CAS No. 1006471-98-2](/img/structure/B2461420.png)
5-[(4-Méthyl-1H-pyrazol-1-YL)méthyl]-2-furfuraldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a furan ring. The pyrazole ring is known for its wide range of applications in medicinal chemistry, drug discovery, and agrochemistry . The furan ring, on the other hand, is a five-membered aromatic ring with one oxygen atom, often found in various natural products and pharmaceuticals.
Applications De Recherche Scientifique
5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have significant effects on various biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have significant antileishmanial and antimalarial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . Common reagents used in these reactions include hydrazine monohydrate, aldehydes, and ketones .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted pyrazoles and furans, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 5-((4-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde apart from similar compounds is its unique combination of a pyrazole and a furan ring. This dual-ring structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
5-[(4-methylpyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-4-11-12(5-8)6-9-2-3-10(7-13)14-9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJTUFVJXGCNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2461339.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461343.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2461347.png)
![5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2461350.png)
![2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2461353.png)
![3-(4-Chlorobenzyl)-8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461355.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2461358.png)
![[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2461359.png)
![N-(Cyanomethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2461360.png)
